H-Pyr-His-Pro-OH.CH3CO2H

Receptor Binding TRH Receptor Ki

TRH free acid acetate (H-Pyr-His-Pro-OH.CH3CO2H) is the acetate salt of the primary TRH metabolite, delivering ~650-fold lower potency than native TRH at TRH-R1 (EC50 = 17,300 nM vs. 26.6 nM for TRH). Ideal as a negative control in functional assays, an analytical standard for TRH degradation studies, and a benchmark in C-terminal SAR investigations. The acetate counterion enhances solubility and handling, ensuring consistent, reproducible results in cell culture and in vivo studies. Choose this compound for definitive, evidence-backed experimental controls.

Molecular Formula C18H25N5O7
Molecular Weight 423.4 g/mol
Cat. No. B13139998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pyr-His-Pro-OH.CH3CO2H
Molecular FormulaC18H25N5O7
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O
InChIInChI=1S/C16H21N5O5.C2H4O2/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26;1-2(3)4/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26);1H3,(H,3,4)/t10-,11-,12-;/m0./s1
InChIKeyNQBSMLVZZGASJD-LFELFHSZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pyr-His-Pro-OH.CH3CO2H (TRH Free Acid Acetate) for Research and Diagnostic Applications


H-Pyr-His-Pro-OH.CH3CO2H, also known as TRH free acid acetate or protirelin acetate, is a synthetic tripeptide that consists of the sequence pyroglutamyl-histidyl-proline (free acid) in an acetate salt form. It is a derivative of the endogenous thyrotropin-releasing hormone (TRH) [1]. TRH is a hypothalamic neurohormone that regulates the secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary, and also acts as a neurotransmitter and neuromodulator [1]. The free acid form (TRH-OH) is a physiological metabolite of TRH [2], and its acetate salt is often used in research settings to improve handling and solubility .

Why TRH Free Acid Acetate Cannot Be Substituted by Standard TRH or Other Analogs


Generic substitution of H-Pyr-His-Pro-OH.CH3CO2H with other TRH analogs is not feasible due to significant differences in receptor binding affinities, functional potencies, and metabolic stability. TRH free acid (TRH-OH) exhibits markedly lower affinity for TRH receptors compared to TRH itself, with Ki values differing by more than three orders of magnitude [1]. Furthermore, modifications at the C-terminus, such as the free acid instead of the amide, drastically reduce biological activity [2]. Even among other TRH analogs, variations in selectivity for TRH receptor subtypes (TRH-R1 vs. TRH-R2) can lead to divergent pharmacological profiles [3]. The acetate salt form can also influence solubility and handling characteristics, which are critical for consistent experimental outcomes .

Quantitative Differentiation of H-Pyr-His-Pro-OH.CH3CO2H from TRH and Analogs


Receptor Binding Affinity: TRH Free Acid vs. TRH

TRH free acid (TRH-OH) demonstrates significantly lower affinity for TRH receptors compared to the endogenous TRH peptide (pGlu-His-Pro-NH2). In competition binding assays using [3H]MeTRH in sheep anterior pituitary membranes, TRH free acid ranked last in potency among 19 analogs tested [1]. A direct quantitative comparison from functional studies in GH3 cells shows TRH free acid has an EC50 of 17,300 nM for phosphoinositide hydrolysis, while TRH has an EC50 of 26.6 nM [2].

Receptor Binding TRH Receptor Ki

C-Terminal Modification Impact: Free Acid vs. Amide

The C-terminal amide group is critical for high-affinity TRH receptor binding and biological activity. The TRH free acid (pGlu-His-Pro-OH) lacks this amide and exhibits drastically reduced potency. In a study of 26 TRH analogs, the biological activity varied over a 10,000-fold range, with the C-terminal prolinamide being a key determinant of high affinity [1]. Another study directly comparing pGlu-His-Pro-Gly-NH2 (Ki = 0.048 μM for both TRH-R1 and TRH-R2) with pGlu-His-Pro-Gly (Ki = 8.3 μM for TRH-R1 and 2.7 μM for TRH-R2) demonstrated that the absence of the amide reduces affinity by approximately 170-fold for TRH-R1 [2].

Structure-Activity Relationship TRH Analog C-Terminal Amide

Rank Order of Potency Across TRH Analogs

In a comprehensive study evaluating the agonist activity of eight TRH analogs in GH3 cells via phosphoinositide hydrolysis, the rank order of potency (EC50 values) was: MeTRH (2.4 nM) > MK-771 (7.3 nM) > TRH (26.6 nM) > RX77368 (90.2 nM) > CG3703 (274.5 nM) > N-Val2-TRH (2400 nM) > CG3509 (16500 nM) > TRH free acid (17,300 nM) [1]. This places TRH free acid at the extreme low end of the potency spectrum, with an EC50 that is 650-fold higher than TRH and over 7000-fold higher than MeTRH.

Pharmacology TRH Analogs Potency Ranking

Receptor Subtype Selectivity: TRH-R1 vs. TRH-R2

While H-Pyr-His-Pro-OH.CH3CO2H has not been directly profiled for TRH-R1/R2 selectivity, its close analog pGlu-His-Pro-Gly (free acid) shows a modest preference for TRH-R2 (Ki = 2.7 μM) over TRH-R1 (Ki = 8.3 μM) [1]. In contrast, native TRH binds with similar high affinity to both subtypes (Ki = 0.013 μM for TRH-R1 and 0.016 μM for TRH-R2) [1]. This suggests that C-terminal modifications can alter subtype selectivity, though the overall affinity remains low. For comparison, the synthetic analog 21a (R=CH3) exhibits a 10-fold selectivity for TRH-R2 over TRH-R1 (Ki = 0.016 μM for TRH-R2 vs. 0.17 μM for TRH-R1) [2].

Receptor Subtype TRH-R2 Selectivity

Stability and Handling: Acetate Salt Form Advantages

The acetate salt form of TRH free acid (H-Pyr-His-Pro-OH.CH3CO2H) offers improved handling and stability compared to the free base. According to vendor specifications, the acetate salt enhances solubility in aqueous buffers and provides better long-term storage characteristics . For comparison, protirelin (TRH) in lyophilized form is stable for 36 months at -20°C, but in solution, it should be used within 3 months to prevent loss of potency [1]. The acetate salt form of related peptides has been shown to improve peptide stability and facilitate integration into various experimental systems .

Peptide Stability Acetate Salt Formulation

Metabolic Fate: TRH Free Acid as a Stable Metabolite

TRH (pGlu-His-Pro-NH2) is rapidly degraded in plasma and brain tissue by proline endopeptidase to yield TRH free acid (TRH-OH) [1]. TRH-OH is one of the most stable derivatives of TRH and is found at high levels in numerous brain regions [2]. While TRH stimulates the release of growth hormone (GH) to 435% of control, TRH-OH has no effect on GH release [2]. This metabolic stability contrasts with the rapid clearance of TRH, which has a plasma half-life of approximately 5 minutes [3].

Metabolism TRH Degradation Proline Endopeptidase

Recommended Applications for H-Pyr-His-Pro-OH.CH3CO2H Based on Quantitative Evidence


Use as a Negative Control or Low-Potency Reference in TRH Receptor Activation Assays

Given its 650-fold lower potency compared to native TRH in phosphoinositide hydrolysis assays (EC50 = 17,300 nM vs. 26.6 nM for TRH) [1], H-Pyr-His-Pro-OH.CH3CO2H serves as an ideal negative control or low-potency reference compound in functional studies of TRH receptor activation. This allows researchers to establish baseline responses and validate assay specificity.

Investigating TRH Metabolism and Degradation Pathways

TRH free acid is the primary stable metabolite produced by proline endopeptidase cleavage of TRH [2]. Its acetate salt form is well-suited for studies tracking TRH degradation in biological matrices, as it can be used as an analytical standard or to mimic the metabolic fate of TRH in vitro and in vivo.

Structure-Activity Relationship (SAR) Studies of TRH Analogs

The 173-fold reduction in TRH-R1 binding affinity observed with the free acid analog (Ki = 8.3 μM) compared to the amide form (Ki = 0.048 μM) [3] highlights the critical role of the C-terminal amide. H-Pyr-His-Pro-OH.CH3CO2H can be used as a benchmark in SAR studies to quantify the impact of C-terminal modifications on receptor binding and functional activity.

Peptide Stability and Formulation Development

The acetate salt form offers enhanced solubility and handling characteristics compared to the free base . This makes it a suitable candidate for developing stable formulations or for use in experimental systems requiring consistent peptide solubility, such as long-term cell culture studies or in vivo administration.

Quote Request

Request a Quote for H-Pyr-His-Pro-OH.CH3CO2H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.